Sub-Nanomolar AXL Kinase Inhibition with 900-Fold Selectivity Over TYRO3 via the 2,6-Disubstituted Imidazo[4,5-b]pyridine Scaffold
Derivatives built upon the 1,2-dimethyl-1H-imidazo[4,5-b]pyridin-7-amine scaffold achieve extraordinary potency and selectivity for the TAM kinase family. Compound 28, a 2,6-disubstituted imidazo[4,5-b]pyridine derivative, demonstrated an IC₅₀ of 0.77 nM against AXL kinase, while compound 25 showed an IC₅₀ of 9 nM against MER kinase, with selectivity ratios of 120- to 900-fold over TYRO3 [1]. In contrast, the unsubstituted 3H-imidazo[4,5-b]pyridin-7-amine core without the 1,2-dimethyl substitution pattern lacks the optimized steric and electronic properties required for this level of target engagement and selectivity [2].
| Evidence Dimension | AXL kinase inhibition potency and selectivity over TYRO3 |
|---|---|
| Target Compound Data | IC₅₀ = 0.77 nM (AXL), 9 nM (MER); 120- to 900-fold selectivity over TYRO3 |
| Comparator Or Baseline | Unsubstituted 3H-imidazo[4,5-b]pyridin-7-amine core; other TAM inhibitor chemotypes with lower selectivity |
| Quantified Difference | Sub-nanomolar potency vs. micromolar or no activity for unsubstituted core; 120–900× selectivity window |
| Conditions | In vitro kinase inhibition assay; recombinant AXL, MER, and TYRO3 tyrosine kinase domains |
Why This Matters
The 1,2-dimethyl substitution pattern is essential for achieving the sub-nanomolar potency and >100-fold selectivity that distinguish this scaffold from generic imidazopyridines, making it a critical building block for selective AXL or MER inhibitor programs.
- [1] Baladi, T., et al. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry, 2018, 26(20), 5510–5530. PMID: 30309671. View Source
- [2] PubChem Compound Summary: 3H-imidazo[4,5-b]pyridin-7-amine, CID 135392672. View Source
